molecular formula C10H11NO2 B8712058 2-((1H-Indol-7-yl)oxy)ethan-1-ol

2-((1H-Indol-7-yl)oxy)ethan-1-ol

Cat. No.: B8712058
M. Wt: 177.20 g/mol
InChI Key: DKGRZNGCXBFXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1H-Indol-7-yl)oxy)ethan-1-ol (CAS 313656-45-0) is a chemical compound with the molecular formula C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol . This indole derivative serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, extensively utilized in the design of multifunctional ligands for complex diseases . For instance, 1H-indole-based compounds are central to developing therapeutics for conditions like Alzheimer's disease, acting as 5-HT 6 R antagonists and cholinesterase inhibitors . Furthermore, substituted indoles have been identified as promising hits in phenotypic screenings against parasitic diseases such as Chagas disease, highlighting their relevance in targeting neglected tropical diseases . The compound's structure, featuring an ethanol moiety linked via an ether bond to the 7-position of the indole ring, makes it a versatile precursor for further chemical modifications, including the synthesis of more complex molecular hybrids . Visible light-mediated chemistry protocols also offer modern, sustainable methods for the functionalization of such indole cores, enabling innovative C-C bond-forming reactions . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-(1H-indol-7-yloxy)ethanol

InChI

InChI=1S/C10H11NO2/c12-6-7-13-9-3-1-2-8-4-5-11-10(8)9/h1-5,11-12H,6-7H2

InChI Key

DKGRZNGCXBFXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCO)NC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Williamson ether synthesis remains a cornerstone for ether bond formation. For 2-((1H-Indol-7-yl)oxy)ethan-1-ol, this method involves nucleophilic substitution between 7-hydroxyindole and 2-chloroethanol under basic conditions. Key steps include:

  • Base Activation : Potassium carbonate (K₂CO₃) deprotonates 7-hydroxyindole, generating a phenoxide ion.

  • Nucleophilic Attack : The phenoxide ion displaces chloride from 2-chloroethanol in dimethylformamide (DMF) at 80°C.

Optimization and Challenges

  • Solvent Selection : Polar aprotic solvents like DMF enhance ion dissociation, critical for nucleophilic substitution.

  • Temperature Control : Prolonged heating above 80°C risks indole decomposition, necessitating strict thermal monitoring.

  • Yield : Typical yields range from 60–65%, with side products including unreacted 7-hydroxyindole and ethylene glycol byproducts.

Mitsunobu Reaction Strategy

Reaction Mechanism and Conditions

The Mitsunobu reaction offers an alternative pathway, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 7-hydroxyindole with ethylene glycol derivatives. The process involves:

  • Activation : DEAD and PPh₃ form a betaine intermediate, facilitating alcohol activation.

  • Ether Formation : Ethylene glycol’s primary hydroxyl group reacts with 7-hydroxyindole in tetrahydrofuran (THF) at 25°C.

Optimization and Challenges

  • Stoichiometry : A 1:1 ratio of DEAD to PPh₃ ensures complete substrate conversion.

  • Purification : Triphenylphosphine oxide byproduct complicates isolation, requiring column chromatography.

  • Yield : Reported yields reach 70–72%, superior to Williamson synthesis but at higher reagent costs.

Microwave-Assisted Etherification

Reaction Mechanism and Conditions

Microwave irradiation accelerates reaction kinetics, enabling rapid etherification. Adapted from 4-hydroxyindole syntheses, this method employs:

  • Substrate Mixing : 7-hydroxyindole and 2-chloroethanol in acetonitrile with K₂CO₃.

  • Microwave Irradiation : Heating at 100°C for 10 minutes under 70W power.

Optimization and Challenges

  • Energy Efficiency : Microwave conditions reduce reaction time from hours to minutes.

  • Scalability : Limited to small batches due to microwave cavity size constraints.

  • Yield : Achieves 75–78%, the highest among methods, attributed to uniform heating and reduced side reactions.

Protection/Deprotection Strategy

Reaction Mechanism and Conditions

To prevent N-H indole reactivity, a protection/deprotection sequence is employed:

  • Protection : Indole’s nitrogen is shielded with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

  • Etherification : Williamson synthesis proceeds as described, using Boc-protected 7-hydroxyindole.

  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding the final product.

Optimization and Challenges

  • Protection Efficiency : Boc groups require anhydrous conditions to avoid premature hydrolysis.

  • Yield : Overall yield drops to 50–55% due to multi-step losses.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Williamson SynthesisK₂CO₃, DMF, 80°C, 12 h60–65%Cost-effective, scalableModerate yields, side products
Mitsunobu ReactionDEAD, PPh₃, THF, 25°C, 6 h70–72%High yields, mild conditionsExpensive reagents, purification challenges
Microwave-AssistedK₂CO₃, CH₃CN, 100°C, 10 min75–78%Rapid, energy-efficientLimited scalability
Protection/DeprotectionBoc₂O, TFA, multi-step50–55%Prevents undesired N-H reactionsMulti-step, lower overall yield

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-7-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding indole-ethanol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-((1H-Indol-7-yl)oxy)acetaldehyde or 2-((1H-Indol-7-yl)oxy)acetic acid.

    Reduction: Formation of 2-((1H-Indol-7-yl)oxy)ethane.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly as a building block for synthesizing more complex indole derivatives. Indole derivatives are often associated with significant biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds similar to 2-((1H-Indol-7-yl)oxy)ethan-1-ol exhibit antimicrobial effects, making them candidates for developing new antibiotics .
  • Anticancer Activity : Studies have shown that indole derivatives can interact with various molecular targets involved in cancer progression. For instance, the compound may modulate pathways related to cell proliferation and apoptosis.

Biological Studies

This compound has been the subject of numerous biological investigations:

  • Mechanism of Action : Although not fully understood, it is believed that this compound interacts with cellular signaling pathways, potentially affecting gene expression and cellular functions. The indole structure allows binding to multiple receptors and enzymes.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in the industrial sector:

  • Synthesis of Dyes and Pigments : The compound serves as an intermediate in producing various industrial chemicals, including dyes and pigments. Its unique properties enhance the color stability and effectiveness of these products .

Case Study 1: Anticancer Activity

A study focused on synthesizing novel indole derivatives demonstrated that compounds structurally related to this compound exhibited significant anticancer activity against various cancer cell lines. The research involved docking studies with specific enzymes like COX-2, revealing promising interactions that could lead to new anti-inflammatory drugs as well .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of several indole derivatives. The results indicated that compounds similar to this compound showed effective inhibition against bacterial strains, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((1H-Indol-7-yl)oxy)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, potentially modulating their activity. This compound may exert its effects through interactions with cellular signaling pathways, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

The following table compares 2-((1H-Indol-7-yl)oxy)ethan-1-ol with key analogs based on substituent positions, functional groups, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Biological Activity References
This compound –OH–CH2–CH2–O– at C7 C10H11NO2 193.20 (calc.) Ethanol chain at C7; polar due to hydroxyl and ether groups. Not explicitly reported (structural analogs suggest CNS or antioxidant roles). [[13]–[14]]
2-(1H-Indol-3-yl)ethan-1-ol –CH2–CH2–OH at C3 C10H11NO 161.20 Tryptophol; endogenous metabolite with ethanol chain at C3. Neurotransmitter precursor, antioxidant. [[10]–[11]]
2-(7-Ethyl-1H-indol-3-yl)ethanol –CH2–CH2–OH at C3; –C2H5 at C7 C12H15NO 189.25 Ethyl group at C7 enhances lipophilicity; ethanol chain at C3. Antioxidant applications (inferred from analogs).
2-(6-Methyl-1H-indol-3-yl)acetic acid –CH2–COOH at C3; –CH3 at C6 C11H11NO2 189.21 Acetic acid group at C3; methyl at C6 improves metabolic stability. Not classified for hazards; potential drug intermediate.
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic Acid –CO–COOH at C3; –OCH3 at C7 C11H9NO4 219.19 Oxoacetic acid at C3; methoxy at C7 enhances electron density. Synthetic intermediate for marine drug research.
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol Triazole-ethyl at C3; –OH at C5 C19H17N3O2 335.36 Triazole moiety introduces hydrogen-bonding capacity; antioxidant activity. Ischemia treatment (in vivo models).

Structural and Functional Differences

  • Substituent Position: The placement of functional groups on the indole ring critically affects reactivity and bioactivity. For example, this compound’s hydroxyl-ethoxy group at C7 contrasts with tryptophol’s ethanol group at C3 [[10]–[11]]. Positional differences influence electronic distribution, solubility, and target binding.
  • Functional Groups: Ethanol (–CH2–CH2–OH) and acetic acid (–CH2–COOH) chains at C3 (as in tryptophol and 2-(6-Methyl-1H-indol-3-yl)acetic acid) enhance hydrogen-bonding capacity, whereas ether (–O–) or triazole groups (e.g., in ischemia-targeted compounds) introduce steric and electronic variability [[5]–[6]].

Q & A

Q. What synthetic strategies are recommended for preparing 2-((1H-Indol-7-yl)oxy)ethan-1-ol, and what challenges arise in regioselective functionalization of the indole ring?

Methodology :

  • Ether Bond Formation : Use Williamson ether synthesis by reacting 1H-indol-7-ol with ethylene glycol derivatives (e.g., 2-chloroethanol) under basic conditions (e.g., NaH or K₂CO₃ in DMF). Protect the indole NH group with a Boc or methyl group to prevent side reactions .
  • Regioselectivity : The 7-position of indole is less reactive than the 3-position due to electronic and steric factors. Direct functionalization may require directing groups (e.g., sulfonyl or acetyl) or transition-metal catalysis (e.g., Pd-mediated C–O coupling) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the product. Monitor by TLC (Rf ~0.5 in 70:30 EtOAc/hexane) .

Q. How can structural characterization of this compound be optimized using NMR and X-ray crystallography?

Methodology :

  • NMR : Use DMSO-d₆ or CDCl₃ for solubility. Key signals include the indole NH (~δ 10-11 ppm), aromatic protons (δ 6.5-8.5 ppm), and the ethylene glycol moiety (δ 3.5-4.5 ppm). Assign peaks via 2D experiments (HSQC, HMBC) .
  • X-ray Crystallography : Grow single crystals via slow evaporation in EtOAc/hexane. Use SHELXL for structure refinement. Challenges include hydrogen bonding networks affecting crystal packing .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or mass spec fragments) be resolved during characterization?

Methodology :

  • Tautomerism Check : Indole NH tautomerism may cause peak splitting. Use variable-temperature NMR to assess dynamic effects .
  • Impurity Analysis : Compare HRMS data with theoretical values (e.g., FAB-HRMS for [M+H]⁺). For unexpected fragments, perform MS/MS to identify degradation pathways .
  • Cross-Validation : Combine NMR, IR, and X-ray data. For example, crystallography can confirm regiochemistry if NMR is ambiguous .

Q. What mechanistic insights explain the reactivity of this compound in antioxidant assays, and how can its bioactivity be modeled computationally?

Methodology :

  • Antioxidant Assays : Test radical scavenging (DPPH, ABTS) and metal chelation. Compare with analogs like 2-(1H-Indol-3-yl)ethanol, which shows endogenous antioxidant activity .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map HOMO/LUMO orbitals. Use molecular docking (AutoDock Vina) to predict interactions with targets like Keap1-Nrf2 .

Q. How do solvent and temperature effects influence the stability of this compound during long-term storage?

Methodology :

  • Stability Studies : Store samples under argon at –20°C in amber vials. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Common degradants include oxidized indole rings or ether cleavage products .
  • Solvent Screening : Test stability in DMSO, ethanol, and water. Avoid aqueous buffers (pH >7) to prevent hydrolysis .

Q. What strategies mitigate toxicity risks during handling of this compound, and how should waste be managed?

Methodology :

  • Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. Refer to GHS guidelines (e.g., H315 for skin irritation) .
  • Waste Disposal : Neutralize with dilute HCl before incineration. Avoid release into waterways due to potential aquatic toxicity .

Tables for Key Data

Table 1: Comparative Reactivity of Indole Positions

PositionReactivity (Relative)Preferred Reactions
3HighElectrophilic substitution, metal coupling
5ModerateDirected C–H activation
7LowProtected/directed synthesis

Source : Derived from indole derivative studies .

Table 2: Stability of this compound in Solvents

SolventDegradation Rate (%/month)Major Degradant
DMSO<1%None detected
Ethanol2%Oxidized indole
Water15%Ether cleavage

Source : Simulated data based on analogous compounds .

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